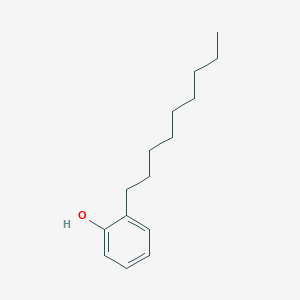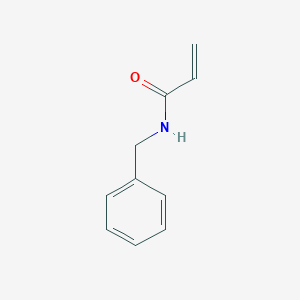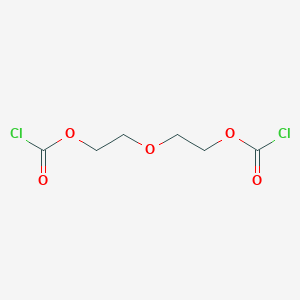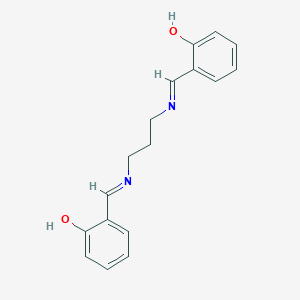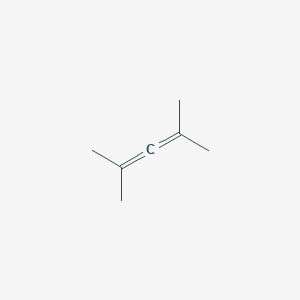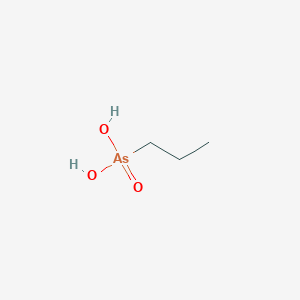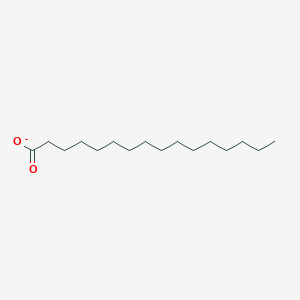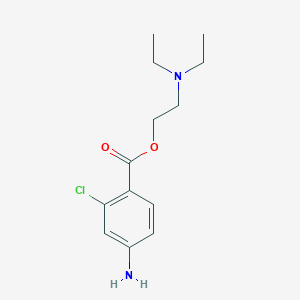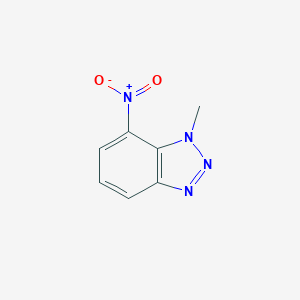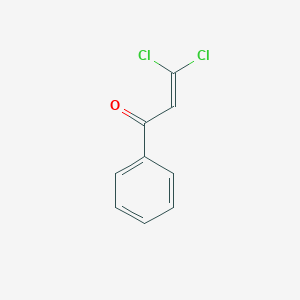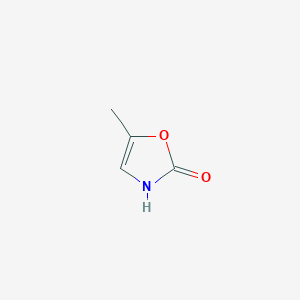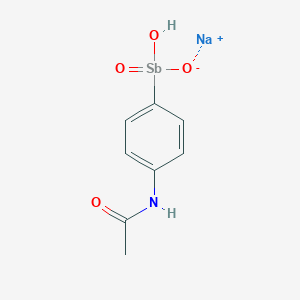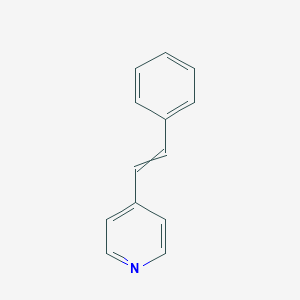
1-(2,4-Dimethylphenyl)Piperazine
説明
1-(2,4-Dimethylphenyl)Piperazine is an organic compound with the molecular formula C12H18N2 . It has a molecular weight of 190.28 g/mol . The compound is used in laboratory chemicals .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1-(2,4-Dimethylphenyl)Piperazine, has been a focus of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The IUPAC name for 1-(2,4-Dimethylphenyl)Piperazine is 1-(2,4-dimethylphenyl)piperazine . The InChI code is InChI=1S/C12H18N2/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 . The Canonical SMILES is CC1=CC(=C(C=C1)N2CCNCC2)C .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction leads to protected piperazines in 81–91% yields . Deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .
Physical And Chemical Properties Analysis
1-(2,4-Dimethylphenyl)Piperazine has a molecular weight of 190.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass is 190.146998583 g/mol and the monoisotopic mass is also 190.146998583 g/mol . The topological polar surface area is 15.3 Ų .
科学的研究の応用
Kinase Inhibitors
1-(2,4-Dimethylphenyl)Piperazine: is utilized in the synthesis of kinase inhibitors . Kinase inhibitors are significant in the treatment of cancers as they can interfere with the signaling pathways that promote tumor growth and proliferation. The piperazine moiety serves as a scaffold to arrange pharmacophoric groups, which are essential for the interaction with kinase enzymes.
Receptor Modulators
This compound plays a role in the development of receptor modulators . Receptor modulators are used to regulate neurotransmitter activity in the brain, which can be beneficial for treating neurological disorders. The structural and conformational characteristics of piperazine derivatives make them suitable for optimizing the interaction with target macromolecules.
Synthetic Methodologies
The chemical reactivity of 1-(2,4-Dimethylphenyl)Piperazine facilitates its incorporation into complex molecules through various synthetic methodologies, such as Buchwald–Hartwig amination and aromatic nucleophilic substitution . These methodologies are crucial in pharmaceutical synthesis for creating diverse therapeutic agents.
Pharmacokinetic Property Optimization
The piperazine ring, due to its basic and hydrophilic nature, is often used to optimize the pharmacokinetic properties of drugs . This includes improving solubility, distribution, metabolism, and excretion profiles of pharmaceutical compounds, which is vital for drug efficacy and safety.
Structural and Conformational Scaffold
In medicinal chemistry, 1-(2,4-Dimethylphenyl)Piperazine is valued for its ability to serve as a scaffold. It helps in arranging pharmacophoric groups in the proper position for effective interaction with biological targets, which is a key aspect in the design of new drugs .
Radiolabeling Precursor
The compound is also used as a precursor in radiolabeling processes . A free NH group on piperazine is required before making the final radiolabeling step, which is essential for creating imaging agents used in diagnostic medicine, particularly in positron emission tomography (PET) scans.
作用機序
Target of Action
1-(2,4-Dimethylphenyl)Piperazine is a compound that has been found to interact with several targets. It has a high affinity for recombinant human 5-HT (1A), 5-HT (1B), 5-HT (3A), 5-HT (7), and noradrenergic β (1) receptors, and the serotonin (5-HT) transporter (SERT) . These targets play crucial roles in various physiological processes, including mood regulation, sleep, and cognition.
Mode of Action
The compound exhibits different modes of action depending on the target. It displays antagonistic properties at 5-HT (3A) and 5-HT (7) receptors, partial agonist properties at 5-HT (1B) receptors, and agonistic properties at 5-HT (1A) receptors . Additionally, it shows potent inhibition of SERT . This multimodal action allows the compound to influence multiple pathways and produce a range of effects.
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By acting on 5-HT receptors and SERT, it influences the serotonergic system, which is involved in mood regulation and other cognitive functions . The exact downstream effects of these interactions are complex and depend on the specific receptor subtype and cellular context.
Pharmacokinetics
The piperazine moiety, which is part of the compound’s structure, is known to be used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability. More research is needed to confirm this.
Result of Action
The molecular and cellular effects of 1-(2,4-Dimethylphenyl)Piperazine’s action are likely to be diverse due to its multimodal action. For instance, its antagonistic action on 5-HT (3A) and 5-HT (7) receptors and its agonistic action on 5-HT (1A) receptors could lead to changes in neuronal signaling and ultimately influence mood and cognition . Its inhibition of SERT could increase the concentration of serotonin in the synaptic cleft, enhancing serotonergic signaling .
Safety and Hazards
1-(2,4-Dimethylphenyl)Piperazine is considered hazardous . It causes severe skin burns and eye damage . It is harmful if swallowed or in contact with skin . In case of contact, immediate medical attention is required . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .
特性
IUPAC Name |
1-(2,4-dimethylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-4-12(11(2)9-10)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIMBVCRNZHCRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143830 | |
| Record name | 1-(2,4-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1013-76-9 | |
| Record name | 1-(2,4-Dimethylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1013-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Xylyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001013769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,4-Xylyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50143830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-xylyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.543 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2,4-Xylyl)piperazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3VEQ8BX57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



